![molecular formula C15H13N3O2 B2592016 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline CAS No. 885953-48-0](/img/structure/B2592016.png)
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline” is a complex organic molecule. It contains an aniline group, a methoxyphenyl group, and a 1,2,4-oxadiazole group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 1,2,4-oxadiazole group is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The methoxyphenyl group would add an aromatic ring with a methoxy substituent, and the aniline group would add another aromatic ring with an amino substituent .Applications De Recherche Scientifique
Antiproliferative Activity
Oxadiazole analogues have been investigated for their antiproliferative properties against various cancer cell lines. Notably, compounds with oxadiazole structures have shown significant antiproliferative activity, with some compounds displaying higher sensitivity towards specific cancer cell lines, including HL-60(TB), MDA-MB-435, OVCAR-3, and K-562. These findings suggest the potential of oxadiazole derivatives as antiproliferative agents, highlighting their role in cancer research and therapy (Ahsan et al., 2018).
Antimicrobial and Antifungal Activities
Oxadiazole derivatives have also been explored for their antimicrobial and antifungal effects. The synthesized compounds have shown varied levels of activity against bacterial and fungal strains, indicating their potential as antimicrobial agents. This opens up avenues for further research into oxadiazole-based compounds as possible therapeutic agents for infectious diseases (Patel et al., 2015).
Material Science Applications
In the realm of materials science, oxadiazole compounds have been utilized as corrosion inhibitors and for the development of novel materials with specific properties. For instance, oxadiazole derivatives have been shown to effectively inhibit the corrosion of mild steel in sulfuric acid media, demonstrating the utility of these compounds in protecting materials from corrosive environments (Bouklah et al., 2006).
Sensing Applications
Furthermore, oxadiazole derivatives have been investigated for their applications in sensing, particularly in the detection of specific chemicals like aniline. The fluorescence quenching properties of oxadiazole-based compounds offer a promising approach for the development of novel sensors, which could have wide-ranging applications in environmental monitoring and analytical chemistry (Naik et al., 2018).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as those containing a 1,2,4-oxadiazole ring, have been found to exhibit anti-infective properties .
Mode of Action
Without specific studies on “3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline”, it’s difficult to determine its exact mode of action. Many compounds with a 1,2,4-oxadiazole ring are thought to interact with their targets through hydrogen bonding .
Biochemical Pathways
Similar compounds have been found to affect various pathways related to microbial infections .
Result of Action
Without specific studies, it’s difficult to determine the exact molecular and cellular effects of “this compound”. Similar compounds have been found to exhibit anti-infective properties .
Propriétés
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-19-13-7-5-10(6-8-13)14-17-15(20-18-14)11-3-2-4-12(16)9-11/h2-9H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKFGIBICKHLMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chloro-4-methoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2591937.png)
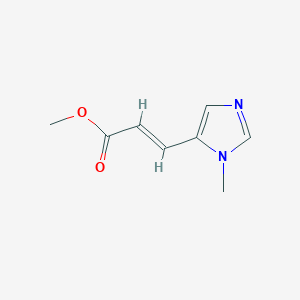


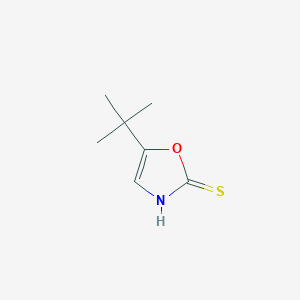
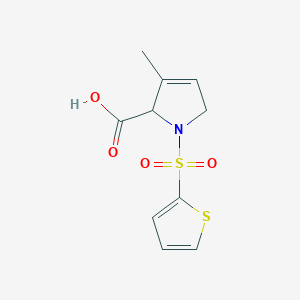
![1-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2591947.png)
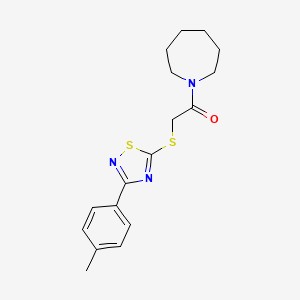


![(E)-2-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2591952.png)
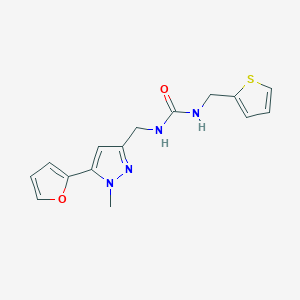
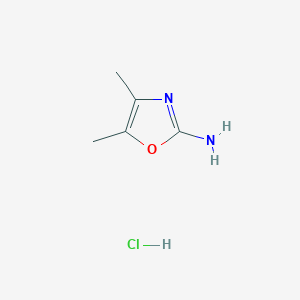
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-chloropropanamide](/img/structure/B2591956.png)
